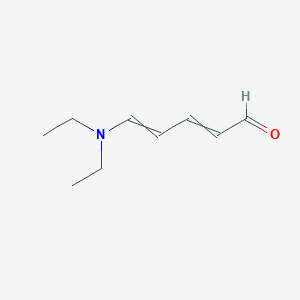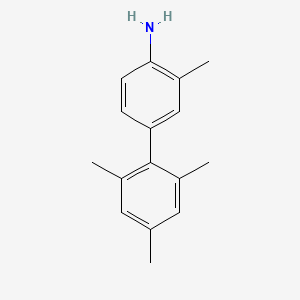
1-(4-Chlorophenyl)-2,4-diamino-8-methyl-1,3,5-triazaspiro(5.5)undeca-2,4-diene hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2,4-diamino-8-methyl-1,3,5-triazaspiro(5.5)undeca-2,4-diene hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique spiro structure, which contributes to its distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2,4-diamino-8-methyl-1,3,5-triazaspiro(5.5)undeca-2,4-diene hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the spiro ring system through cyclization reactions, followed by the introduction of the chlorophenyl and diamino groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. Large-scale reactors and continuous flow systems are employed to maintain consistent quality and output. The process is monitored closely to minimize impurities and ensure compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-2,4-diamino-8-methyl-1,3,5-triazaspiro(5.5)undeca-2,4-diene hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially altering its reactivity and stability.
Reduction: Reduction reactions can be used to modify the functional groups, leading to different derivatives with unique properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions are carefully controlled, with parameters such as temperature, solvent, and pH being optimized for each specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs with different functional groups.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-2,4-diamino-8-methyl-1,3,5-triazaspiro(5.5)undeca-2,4-diene hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent, with studies focusing on its pharmacological effects and mechanisms of action.
Industry: Utilized in the production of specialty chemicals and advanced materials, benefiting from its unique structural features.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-2,4-diamino-8-methyl-1,3,5-triazaspiro(5.5)undeca-2,4-diene hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are conducted to elucidate these mechanisms, providing insights into the compound’s potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spirocyclic structures with chlorophenyl and diamino groups. Examples include:
- 1-(4-Chlorophenyl)-2,4-diamino-1,3,5-triazaspiro(5.5)undeca-2,4-diene
- 1-(4-Chlorophenyl)-2,4-diamino-8-methyl-1,3,5-triazaspiro(5.5)undeca-2,4-diene
Uniqueness
What sets 1-(4-Chlorophenyl)-2,4-diamino-8-methyl-1,3,5-triazaspiro(5.5)undeca-2,4-diene hydrochloride apart is its specific combination of functional groups and spirocyclic structure, which confer unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
73940-98-4 |
|---|---|
Fórmula molecular |
C15H21Cl2N5 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-10-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C15H20ClN5.ClH/c1-10-3-2-8-15(9-10)20-13(17)19-14(18)21(15)12-6-4-11(16)5-7-12;/h4-7,10H,2-3,8-9H2,1H3,(H4,17,18,19,20);1H |
Clave InChI |
OSSDNTWOLYKRRO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC2(C1)N=C(N=C(N2C3=CC=C(C=C3)Cl)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14449877.png)
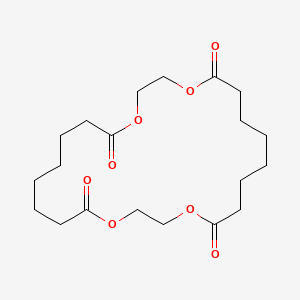
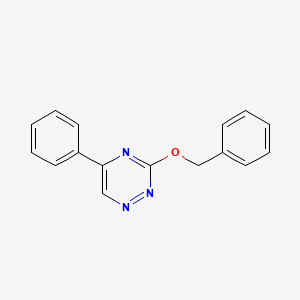
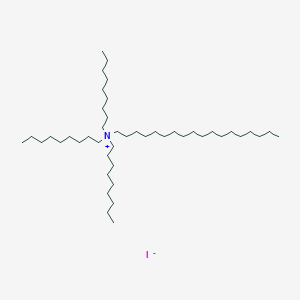
![Ethyl 3-[(butan-2-yl)amino]but-2-enoate](/img/structure/B14449914.png)


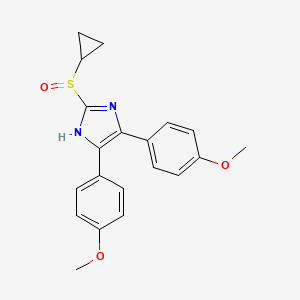
![Methanone, [2-(methylamino)-3-pyridinyl]phenyl-](/img/structure/B14449929.png)

